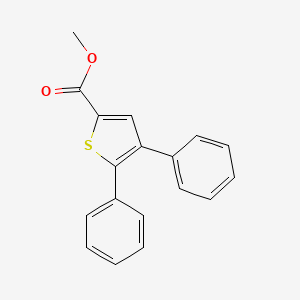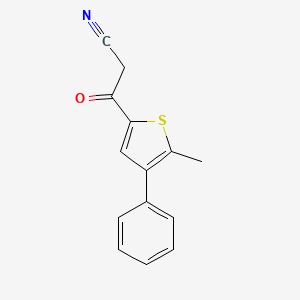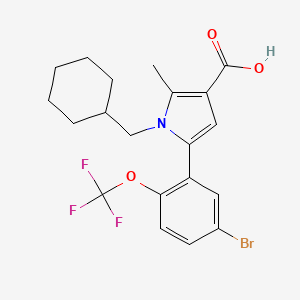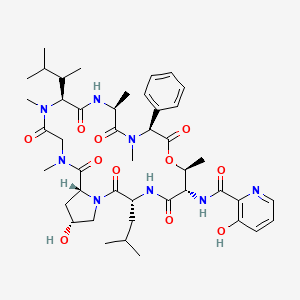
Etamycin A
Overview
Description
Etamycin A is a useful research compound. Its molecular formula is C44H62N8O11 and its molecular weight is 879.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties against Mycobacterium abscessus
Etamycin A has been identified as a potent antibacterial agent, particularly effective against Mycobacterium abscessus. This bacterium, resistant to standard-of-care agents, poses a significant challenge in clinical settings. This compound inhibits the growth of M. abscessus wild-type strain, its three subspecies, and clinical isolates both in vitro and in macrophages. Moreover, its efficacy in a zebrafish infection model surpasses that of clarithromycin, a recommended treatment for M. abscessus infections. This positions this compound as a promising candidate for further clinical drug development (Hanh et al., 2020).
Efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)
This compound has also shown potent activity against HA- and CA-MRSA. Produced by an actinomycete species from the coast of Fiji, etamycin's discovery in a marine microbe is a significant breakthrough. It offers minimum inhibitory concentrations (MIC) as low as 1–2 mg l−1 against HA- and CA-MRSA strains, displaying activity against other Gram-positive and several Gram-negative pathogens. Notably, its cytotoxicity is minimal, even at concentrations significantly above MIC. The effectiveness of this compound, especially compared to the first-line MRSA antibiotic vancomycin, along with its protective capacity against mortality in a murine model of MRSA infection, underscores its potential as a robust antibacterial agent (Haste et al., 2010).
Biosynthesis and Genetic Insights
The biosynthesis of this compound, particularly the identification and characterization of its biosynthetic gene cluster, has been a subject of extensive research. Studies have elucidated the machinery associated with the production of this compound, offering insights into its complex biosynthetic pathway. This knowledge is fundamental to understanding the natural synthesis of this compound and paves the way for potential biosynthetic modifications and the production of novel derivatives with enhanced therapeutic properties (Xie et al., 2012).
Streptogramin Antibiotics and Marine-derived Actinomycetes
This compound is part of the streptogramin class of antibiotics, a group recognized for its broad-spectrum antibacterial activity. The exploration of marine-derived actinomycetes as a source of these antibiotics has revealed new compounds with significant antibacterial potential. This compound, identified from marine sources, illustrates the untapped potential of the marine environment in antibiotic discovery and emphasizes the importance of natural products as a source of new antibacterial leads (Schinke et al., 2017).
properties
IUPAC Name |
3-hydroxy-N-[(3R,6S,7S,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27-,29+,30+,31+,34-,36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-QPFUEGANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B8115540.png)
![(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B8115552.png)

![Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)](/img/structure/B8115581.png)
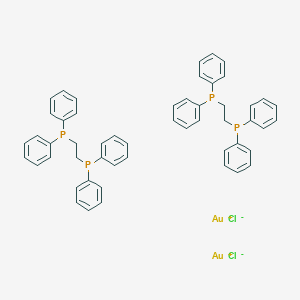
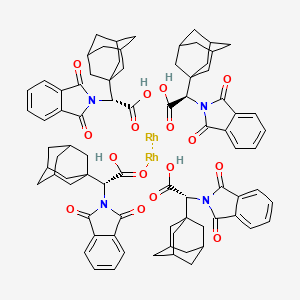
![(1S,2R,4R,7E,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B8115612.png)

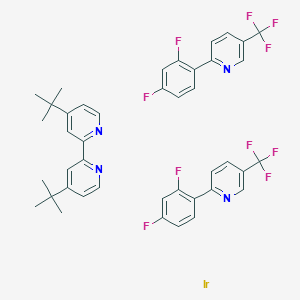
![3-(4,5-Dihydrobenzo[g][1]benzothiol-2-yl)-3-oxopropanenitrile](/img/structure/B8115642.png)
